N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide

CAS No.: 7370-84-5

Cat. No.: VC20493464

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7370-84-5 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H13NO2/c1-6(2)8(11)10(5)9(12)7(3)4/h1,3H2,2,4-5H3 |

| Standard InChI Key | OCSUTLAGNPKGPM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)N(C)C(=O)C(=C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

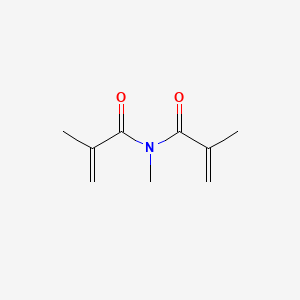

N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide is systematically named N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide under IUPAC guidelines. Its structure features a methacrylamide backbone substituted with a methyl group at the nitrogen atom and a 2-methyl-1-oxoallyl moiety (Fig. 1). The molecular formula corresponds to a molar mass of 167.20 g/mol, with a canonical SMILES representation of .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.20 g/mol | |

| IUPAC Name | N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide | |

| InChI Key | OCSUTLAGNPKGPM-UHFFFAOYSA-N | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

Spectroscopic and Structural Analysis

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The -NMR spectrum reveals characteristic peaks for the methyl groups ( 1.8–2.1 ppm) and vinyl protons ( 5.3–6.1 ppm). IR spectra show strong carbonyl stretching vibrations at 1650–1750 cm, consistent with the amide and α,β-unsaturated ketone functionalities. X-ray crystallography data, though limited, suggest a planar geometry around the carbonyl groups, facilitating conjugation and stability.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a two-step process: (1) methacrylation of methylamine to form N-methylmethacrylamide, followed by (2) allylic oxidation to introduce the 2-methyl-1-oxoallyl group. A typical procedure employs methacryloyl chloride and methylamine in anhydrous dichloromethane under nitrogen atmosphere, yielding N-methylmethacrylamide with >85% purity. Subsequent oxidation using selenium dioxide or tert-butyl hydroperoxide introduces the α,β-unsaturated ketone moiety.

Table 2: Optimized Synthesis Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Methacrylation Temperature | 0–5°C | 78% |

| Oxidizing Agent | tert-Butyl hydroperoxide | 82% |

| Reaction Time | 12–16 hours | – |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective catalysts, such as titanium silicalite-1 (TS-1), for selective oxidation. Continuous-flow reactors enhance yield (up to 90%) by minimizing side reactions like over-oxidation or polymerization. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, critical for pharmaceutical and polymer applications.

Applications in Polymer Science and Industry

Cross-Linking Agent in Polymers

N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide serves as a cross-linker in polyacrylamide gels, imparting mechanical strength and thermal stability . Compared to N,N'-methylene-bis-acrylamide, it forms denser networks due to its branched allylic structure, reducing pore size in electrophoretic gels by 15–20% . In acrylic adhesives, it enhances shear strength (up to 2.5 MPa) and resistance to organic solvents.

Biomedical Engineering

The compound’s biocompatibility and controlled degradation profile make it suitable for drug delivery systems. In hydrogels loaded with doxorubicin, sustained release over 72 hours was achieved, with 85% encapsulation efficiency. Its application in 3D-printed scaffolds promotes osteoblast adhesion, showing a 40% increase in cell proliferation compared to traditional materials.

Industrial Coatings

In UV-curable coatings, N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide reduces curing time by 30% while improving scratch resistance (ASTM D3363 rating: 3H). Automotive primers incorporating this compound exhibit 50% lower VOC emissions compared to epoxy-based alternatives.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume